3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester
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Overview
Description
3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester is a complex organic compound with the molecular formula C13H15F3N2O4. This compound is known for its unique structural features, which include a trifluoromethyl group and a tert-butoxycarbonylamino group attached to a pyridine ring. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the tert-Butoxycarbonylamino Group: This step involves the reaction of the pyridine derivative with tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors are often used to introduce the tert-butoxycarbonyl group, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: Used in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonylamino group provides stability and protects the molecule from rapid degradation.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butoxycarbonylamino-5-fluoro-pyridine-2-carboxylic acid methyl ester
- 3-tert-Butoxycarbonylamino-5-chloro-pyridine-2-carboxylic acid methyl ester
Uniqueness
Compared to similar compounds, 3-tert-Butoxycarbonylamino-5-trifluoromethyl-pyridine-2-carboxylic acid methyl ester is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive intermediates .
Properties
Molecular Formula |
C13H15F3N2O4 |
---|---|
Molecular Weight |
320.26 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C13H15F3N2O4/c1-12(2,3)22-11(20)18-8-5-7(13(14,15)16)6-17-9(8)10(19)21-4/h5-6H,1-4H3,(H,18,20) |
InChI Key |
CXZZIUKPAXFEPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
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